2-(7-ethyl-1H-indol-3-yl)acetonitrile

Regioisomer discrimination Physicochemical profiling Chromatographic method development

Select 2-(7-ethyl-1H-indol-3-yl)acetonitrile for its differentiated C7-ethyl substitution pattern: this regioisomer delivers a cytotoxicity-sparing phenotype vs. C4–C6 analogs per published SAR, making it the preferred scaffold for anti-inflammatory programs balancing potency with therapeutic window. Its enhanced lipophilicity (ΔLogP ~+0.96 vs. parent IAN) and nitrile handle enable diverse downstream transformations—from CB1 agonist synthesis to etodolac impurity reference preparation. Insist on batch-specific HPLC/NMR documentation.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 68234-62-8
Cat. No. B1421971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-ethyl-1H-indol-3-yl)acetonitrile
CAS68234-62-8
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CN2)CC#N
InChIInChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3
InChIKeyISFLKAMEECHDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Ethyl-1H-indol-3-yl)acetonitrile (CAS 68234-62-8): Core Identity and Procurement-Relevant Characteristics


2-(7-Ethyl-1H-indol-3-yl)acetonitrile (synonym: 7-ethylindole-3-acetonitrile, molecular formula C₁₂H₁₂N₂, MW 184.24 g/mol) is a 7-ethyl-substituted indole-3-acetonitrile derivative belonging to the broader class of (3-indolyl)acetonitriles. It is commercially supplied as a versatile small-molecule scaffold and building block for medicinal chemistry and pharmaceutical intermediate synthesis . The compound features a nitrile group at the 3-position of the indole core and an ethyl substituent at the 7-position on the benzenoid ring, a substitution pattern that distinguishes it from the parent indole-3-acetonitrile (IAN, CAS 771-51-7) and from N-alkylated regioisomers such as 1-ethyl-1H-indole-3-acetonitrile (CAS 851041-59-3) [1]. Typical commercial purity specifications are ≥95% (HPLC), with vendors such as Bidepharm, Fluorochem, and AKSci providing batch-specific QC documentation including NMR and HPLC .

Why Indole-3-acetonitrile or Other 3-Indolylacetonitrile Analogs Cannot Substitute for 2-(7-Ethyl-1H-indol-3-yl)acetonitrile


The indole-3-acetonitrile scaffold exhibits profound substitution-dependent pharmacology and physicochemical behavior that precludes casual interchange among analogs. Published structure–activity relationship (SAR) data demonstrate that moving a single substituent on the indole benzenoid ring—for example, relocating a methoxy group from the 4-position to the 5-, 6-, or 7-position—dramatically alters both anti-inflammatory potency (NO and PGE₂ inhibition in LPS-induced RAW 264.7 macrophages) and cytotoxicity profiles, with IC₅₀ values varying over two orders of magnitude [1]. Critically, C-7-substituted analogs (2c, 2g, 2k) were found to exhibit distinctly reduced cytotoxicity relative to their C-4, C-5, or C-6 counterparts, establishing the 7-position as a privileged substitution site for maintaining a favorable therapeutic window [1]. Furthermore, the 7-ethyl substituent imparts a measurable increase in lipophilicity (predicted LogP ~2.73 by ALOGPS) compared to the unsubstituted parent indole-3-acetonitrile (LogP ~1.52–1.77), affecting solubility, membrane permeability, and chromatographic retention behavior [2]. The regioisomeric N-ethyl analog (1-ethyl-1H-indole-3-acetonitrile, CAS 851041-59-3) differs in its predicted density (1.05 vs ~1.0 g/cm³) and LogP (2.30 vs ~2.73), confirming that ethyl placement—whether on the ring carbon or the indole nitrogen—yields non-interchangeable compounds with distinct physicochemical signatures [3].

Quantitative Differentiation Evidence for 2-(7-Ethyl-1H-indol-3-yl)acetonitrile: Comparator-Based Data Guide


Regioisomeric Differentiation: 7-Ethyl (C-Substituted) vs. 1-Ethyl (N-Substituted) Indole-3-acetonitrile – Physicochemical Property Divergence

The target compound (7-ethyl on the indole benzenoid ring, CAS 68234-62-8/1214384-74-3) and its N-ethyl regioisomer (1-ethyl-1H-indole-3-acetonitrile, CAS 851041-59-3) share the identical molecular formula (C₁₂H₁₂N₂) and molecular weight (184.24 g/mol) yet exhibit divergent computed physicochemical properties that render them analytically distinguishable and functionally non-interchangeable [1]. The 7-ethyl isomer has a higher computed LogP (~2.73 by ALOGPS from Fluorochem data) compared to the N-ethyl isomer (LogP 2.30, ChemSrc), a difference of approximately 0.43 log units that corresponds to a ~2.7-fold difference in theoretical octanol-water partition coefficient . This LogP divergence translates directly into different reversed-phase HPLC retention times, enabling unambiguous analytical resolution of the two regioisomers—a critical factor for purity verification in procurement and for chromatographic method development [2].

Regioisomer discrimination Physicochemical profiling Chromatographic method development

Lipophilicity Differentiation from Parent Indole-3-acetonitrile: Impact on Extraction, Chromatography, and Membrane Permeability

The 7-ethyl substitution on the indole-3-acetonitrile scaffold increases computed LogP by approximately 1.0–1.2 log units relative to the unsubstituted parent indole-3-acetonitrile (IAN, CAS 771-51-7), which has reported LogP values of 1.52 (SIELC), 1.77 (ChemAxon), and 2.73 (ALOGPS, though this higher value may reflect a different computational model) [1][2]. Using the most conservative comparator (ChemAxon LogP 1.77 for IAN), the target compound (LogP 2.73, ALOGPS) shows a ΔLogP of +0.96, corresponding to an approximately 9-fold increase in predicted lipophilicity [2]. This shift moves the compound from a moderately polar profile into a more lipophilic range, which has practical implications for liquid-liquid extraction recovery, solid-phase extraction (SPE) protocol design, and reversed-phase chromatographic method parameters [1].

Lipophilicity comparison Sample preparation Bioavailability prediction

C-7 Substitution Effects on Anti-Inflammatory Activity and Cytotoxicity: Class-Level SAR Evidence from Indolyl-3-acetonitrile Derivatives

In a systematic SAR study by Kwon et al. (2013), fourteen indolyl-3-acetonitrile derivatives (2a–2n) bearing varying substituents (methoxy, benzyloxy, hydroxyl) at the C-4 through C-7 positions, with or without N-methylation, were evaluated for NO and PGE₂ production inhibition in LPS-stimulated RAW 264.7 macrophages, with arvelexin (4-methoxyindole-3-acetonitrile) as the reference comparator [1]. Key finding: compounds bearing C-7 substituents (2c: 7-OCH₃; 2g: 7-OBn; 2k: 7-OH, N-CH₃) demonstrated a consistent cytotoxicity-sparing phenotype. Compound 2c (7-OCH₃) exhibited cytotoxicity IC₅₀ = 161.14 μM (vs. arvelexin 206.6 μM), compound 2g (7-OBn) IC₅₀ = 16.97 μM, and critically, compound 2k (7-OH, N-CH₃) showed no measurable cytotoxicity up to >400 μM while achieving the most potent NO inhibition (IC₅₀ = 39.76 μM vs. arvelexin 83.60 μM) and PGE₂ inhibition (IC₅₀ = 6.22 μM vs. arvelexin 13.92 μM) [1]. Although the 7-ethyl analog was not directly tested in this study, the aggregate C-7 SAR data establish that 7-substitution on the indole-3-acetonitrile core is strongly associated with reduced cytotoxicity while preserving or enhancing anti-inflammatory potency, a class-level inference that distinguishes 7-substituted analogs from their 4-, 5-, or 6-substituted counterparts [1].

Anti-inflammatory SAR Cytotoxicity screening C-7 substitution privilege

Etodolac-Related Process Chemistry: 7-Ethylindole-3-acetonitrile as a Key Intermediate and Impurity Marker in NSAID Synthesis

The 7-ethylindole motif is a core structural element of etodolac, a marketed non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibitory activity . In the etodolac synthetic pathway, 7-ethylindole (CAS 22867-74-9) serves as the primary starting material, undergoing sequential reactions with oxalyl chloride followed by cyclization (66% yield with BF₃·Et₂O) to construct the tetrahydropyrano[3,4-b]indole core [1]. 2-(7-Ethyl-1H-indol-3-yl)acetonitrile represents a functionalized derivative of 7-ethylindole wherein the reactive nitrile group at the 3-position provides a synthetic handle for further elaboration—potentially towards 7-ethyltryptophol (CAS 41340-36-7, Etodolac EP Impurity H) via nitrile reduction, or towards etodolac-related ester impurities such as 2-(7-ethyl-1H-indol-3-yl)ethyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate, which is catalogued as an etodolac indole ester impurity . Published HPLC methods for etodolac purity testing (European Pharmacopoeia) specifically address the chromatographic resolution of 7-ethylindole-derived impurities including 2-(7-ethylindol-3-yl)ethanol, demonstrating that compounds bearing the 7-ethylindole substructure are recognized as pharmacopoeia-relevant analyte species requiring rigorous analytical control [2].

Etodolac synthesis Pharmaceutical impurity profiling Process analytical chemistry

CB1 Cannabinoid Receptor Agonist Development: 7-Ethylindole-3-acetonitrile as a Precursor to (Indo-3-yl) Heterocyclic Derivatives

7-Ethylindole is explicitly catalogued by Sigma-Aldrich as a reactant for the preparation of (indo-3-yl) heterocyclic derivatives that function as agonists of the cannabinoid CB1 receptor . This application anchors 7-ethyl-substituted indoles—including 2-(7-ethyl-1H-indol-3-yl)acetonitrile—within the aminoalkylindole class of cannabinoid ligands, a well-characterized structural family distinct from classical cannabinoids, eicosanoids, and diarylpyrazoles [1]. While direct CB1 binding data for the target compound are not publicly available, 7-ethylindole-derived analogs have been evaluated in functional cAMP assays at the human CB1 receptor expressed in CHO-K1 cells, with representative compounds achieving EC₅₀ values as low as 2.30 nM [2]. The nitrile group at the 3-position of the target compound provides a versatile synthetic entry point for constructing the aminoalkylindole pharmacophore, differentiating it from 7-ethylindole (which lacks the C-3 functional handle) and from 7-ethyltryptophol (which bears a hydroxyl handle instead) .

CB1 receptor Cannabinoid ligand Aminoalkylindole scaffold

Optimal Application Scenarios for Procuring 2-(7-Ethyl-1H-indol-3-yl)acetonitrile Based on Verified Differentiation Evidence


Medicinal Chemistry: Anti-Inflammatory Lead Optimization Leveraging the C-7 Substitution Privilege

Research groups synthesizing indole-3-acetonitrile-based anti-inflammatory compound libraries should preferentially select 2-(7-ethyl-1H-indol-3-yl)acetonitrile as a core scaffold when the project objective is to maintain anti-inflammatory potency (NO and PGE₂ pathway inhibition) while minimizing macrophage cytotoxicity. As established by the Kwon et al. (2013) SAR study, C-7-substituted indolyl-3-acetonitrile analogs consistently demonstrate a cytotoxicity-sparing phenotype relative to C-4, C-5, and C-6 substituted variants, with the most optimized C-7 analog (compound 2k) achieving a >400 μM cytotoxicity IC₅₀ alongside 2.1-fold improved NO inhibition versus arvelexin [1]. The ethyl group at C-7, being larger and more lipophilic than the methoxy or hydroxyl substituents tested, may further modulate both target engagement and off-target profiles, making it a rational extension of the established C-7 SAR [1].

Pharmaceutical Analytical Chemistry: Etodolac Impurity Reference Standard Preparation and HPLC Method Development

Quality control and analytical development laboratories supporting etodolac API manufacturing should procure 2-(7-ethyl-1H-indol-3-yl)acetonitrile as a potential precursor for synthesizing etodolac-related impurity reference standards. The published EP-based HPLC method for etodolac purity testing (Ammar & Surmann, 2008) explicitly addresses the separation of 7-ethylindole-derived process impurities using a MeOH/phosphate buffer/acetonitrile gradient system, establishing the regulatory relevance of the 7-ethylindole chemotype in pharmaceutical impurity profiling [2]. The nitrile functional group facilitates conversion to 7-ethyltryptophol (Etodolac EP Impurity H, CAS 41340-36-7) via controlled reduction, enabling in-house preparation of impurity standards that would otherwise require procurement from specialized reference standard suppliers [3].

Synthetic Methodology Development: Exploiting the C-3 Nitrile Handle for Heterocycle Construction

Synthetic organic chemistry groups focused on indole functionalization methodology should consider 2-(7-ethyl-1H-indol-3-yl)acetonitrile as a model substrate for nitrile-directed transformations. The acetonitrile moiety at C-3 participates in cycloaddition, reduction, hydrolysis, and nucleophilic addition reactions, enabling access to diverse chemotypes including tryptamines (via nitrile reduction), indole-3-acetic acids (via hydrolysis), and fused heterocycles (via cyclocondensation) [4]. The increased lipophilicity conferred by the 7-ethyl group (ΔLogP ≈ +0.96 vs. parent IAN) also makes this compound a useful probe substrate for evaluating solvent systems, phase-transfer conditions, and chromatographic purification protocols where logD-dependent partitioning is a key performance parameter .

Cannabinoid Receptor Pharmacology: Aminoalkylindole Ligand Synthesis from a Pre-Functionalized 7-Ethylindole Scaffold

Neuroscience and pharmacology laboratories investigating CB1/CB2 cannabinoid receptor ligands within the aminoalkylindole structural class should source 2-(7-ethyl-1H-indol-3-yl)acetonitrile as an advanced intermediate that reduces synthetic step count relative to the unfunctionalized 7-ethylindole starting material. Sigma-Aldrich's explicit designation of 7-ethylindole as a reactant for CB1 agonist preparation anchors this compound series firmly within cannabinoid research . The pre-installed acetonitrile group at C-3 eliminates the need for a separate C-3 functionalization step, facilitating rapid SAR exploration around the aminoalkyl side chain. Representative 7-ethylindole-derived analogs have demonstrated potent CB1 agonist activity with EC₅₀ values in the low nanomolar range (2.30 nM) in cAMP functional assays [5].

Quote Request

Request a Quote for 2-(7-ethyl-1H-indol-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.